

Physical and chemical properties of 4-Chloroquinolin-5-amine

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Compound of Interest

Compound Name: 4-Chloroquinolin-5-amine

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An In-depth Technical Guide to 4-Chloroquinolin-5-amine

This guide provides a comprehensive technical overview of **4-Chloroquinolin-5-amine**, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is less documented than its counterparts like the antimalarial precursor 4-amino-7-chloroquinoline, its unique substitution pattern offers a distinct electronic and steric profile. This document synthesizes theoretical knowledge with practical insights derived from the broader class of aminoquinolines to provide a predictive and application-oriented understanding of its core properties.

Structural and Physicochemical Profile

4-Chloroquinolin-5-amine (CAS No. 651310-21-3) is a heterocyclic aromatic compound built upon a quinoline scaffold. The placement of a halogen at the 4-position and an amine at the 5-position creates a molecule with distinct reactive centers, influencing its biological activity and utility as a synthetic intermediate.^[1]

The quinoline ring system itself is a critical pharmacophore found in numerous therapeutic agents, notably antimalarials like chloroquine.^[2] The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity and synthetic versatility.^[3] Simultaneously, the amino group at C-5 is a key site for derivatization and a powerful modulator of the electronic properties of the carbocyclic ring.

Below is a summary of its core identifiers and computed physicochemical properties.

Property	Value	Source
CAS Number	651310-21-3	ChemScene[1]
Molecular Formula	C ₉ H ₇ CIN ₂	ChemScene[1]
Molecular Weight	178.62 g/mol	ChemScene[1]
Appearance	Purple solid (Predicted)	Chem-Impex (Isomer)[4]
pKa (Predicted)	7.93 ± 0.50	ChemicalBook (Isomer)[5]
LogP (Predicted)	2.47	ChemScene[1]
Topological Polar Surface Area	38.91 Å ²	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Storage Conditions	4°C, protect from light	ChemScene[1]

Synthesis Strategies: A Mechanistic Approach

While a specific, optimized synthesis for **4-Chloroquinolin-5-amine** is not widely published, its construction can be logically deduced from established quinoline synthesis methodologies. A plausible and efficient route would involve the strategic introduction of the nitro group, which serves as a precursor to the amine, followed by chlorination.

A logical precursor for this synthesis is 5-nitroquinoline. The critical step is the selective chlorination at the 4-position. This is typically achieved by first generating the N-oxide, which activates the C4 position for subsequent reactions.

Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for **4-Chloroquinolin-5-amine**.

Experimental Protocol (Predictive)

- Step 1: N-Oxidation of 5-Nitroquinoline
 - Dissolve 5-nitroquinoline in a suitable solvent such as glacial acetic acid.
 - Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 60-70°C.
 - Heat the mixture for several hours until TLC analysis indicates the consumption of the starting material.
 - Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 5-nitroquinoline N-oxide. Filter and dry the product.
- Step 2: Chlorination of 5-Nitroquinoline N-oxide
 - Causality: The N-oxide functionality activates the C4 position for nucleophilic attack. Reagents like phosphorus oxychloride (POCl_3) not only act as a chlorinating agent but also deoxygenate the N-oxide.
 - Carefully add the 5-nitroquinoline N-oxide to an excess of phosphorus oxychloride (POCl_3) with cooling.
 - Gently reflux the mixture for 1-2 hours. The reaction should be monitored by TLC.
 - After completion, cool the mixture and pour it cautiously onto crushed ice to decompose the excess POCl_3 .
 - Neutralize with a base (e.g., ammonia solution or sodium hydroxide) to precipitate 4-chloro-5-nitroquinoline.^[6] Filter, wash with water, and dry.
- Step 3: Reduction of the Nitro Group
 - Causality: The nitro group is readily reduced to an amine using standard methods. A common and effective method is reduction with a metal in acidic media, such as iron

powder in acetic acid or tin(II) chloride in hydrochloric acid.

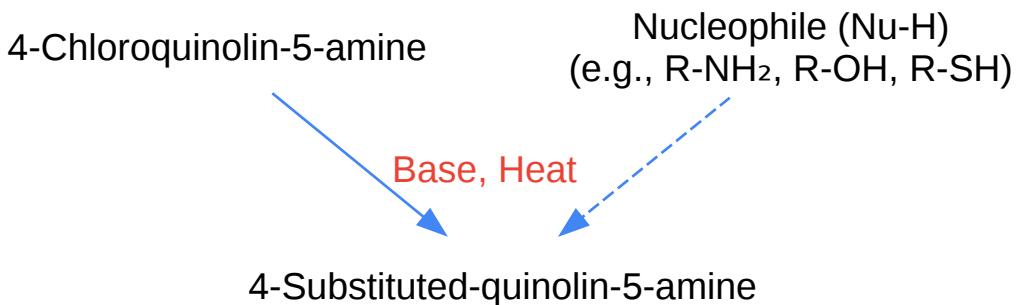
- Suspend 4-chloro-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
- Add tin(II) chloride dihydrate portion-wise while stirring.
- Heat the mixture at reflux until the reaction is complete (monitored by TLC).
- Cool the solution, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **4-Chloroquinolin-5-amine**.^[7]
- Purify the product via column chromatography or recrystallization.

Core Chemical Reactivity

The reactivity of **4-Chloroquinolin-5-amine** is dominated by two key features: the electrophilic C4 carbon and the nucleophilic amino group.

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the 4-position is highly activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for introducing a wide variety of functional groups.^[3] This reaction is the foundation for synthesizing many biologically active 4-aminoquinoline derivatives.^[7]



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Caption: General scheme for SNAr reactions at the C4 position.

Self-Validating Protocol: Synthesis of a 4-Alkylamino-quinolin-5-amine Derivative

This protocol demonstrates the key SNAr reactivity. The progress of the reaction can be easily monitored and validated.

- Reaction Setup: In a sealed reaction vessel, combine **4-Chloroquinolin-5-amine** (1 equivalent) with an excess of the desired primary or secondary amine (e.g., butylamine, 3-5 equivalents).[7] The excess amine often serves as both the nucleophile and the solvent.
- Thermal Conditions: Heat the mixture to 120-130°C for 6-8 hours.[7] The high temperature is necessary to overcome the activation energy for the substitution.
- Work-up and Validation:
 - Cool the reaction mixture to room temperature.
 - Dilute with dichloromethane and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. This removes the excess amine and any hydrochloride salts formed.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Validation: The crude product can be analyzed by TLC against the starting material to confirm conversion. Further confirmation is achieved through mass spectrometry, which will show a molecular ion peak corresponding to the mass of the product (M+H)⁺. ¹H NMR will show characteristic signals for the newly introduced alkyl group.
- Purification: Purify the residue by column chromatography on silica gel.

Reactions of the 5-Amino Group

The amino group at the 5-position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization. These reactions provide a secondary avenue for structural modification and the development of hybrid molecules. For instance, reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds with diverse biological activities.[8]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **4-Chloroquinolin-5-amine** are not readily available.

However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Technique	Predicted Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm). The proton at C2 will likely be a doublet coupled to the proton at C3. The protons on the benzo-ring (C6, C7, C8) will show characteristic coupling patterns.- Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- Expect 9 distinct signals for the quinoline carbons.- The carbon bearing the chlorine (C4) will be shifted downfield.- The carbon bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of nitrogen.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- N-H Stretch: A characteristic pair of sharp peaks around 3300-3500 cm⁻¹ for the primary amine.- C=C and C=N Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, typical for the aromatic quinoline core.- C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z 178.- Isotope Peak (M+2)⁺: A significant peak at m/z 180, approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.

Applications in Research and Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent antimalarial activity.[2][7] While chloroquine (a 4-amino-7-chloroquinoline) remains a benchmark, its efficacy has been compromised by widespread resistance. This necessitates the development of novel analogs.

4-Chloroquinolin-5-amine serves as a valuable starting material for creating new libraries of quinoline derivatives. The unique 5-amino substitution, compared to the more common 7-chloro substitution, could lead to compounds with:

- Novel Structure-Activity Relationships (SAR): Altering the substitution pattern can change the molecule's interaction with biological targets, potentially overcoming existing resistance mechanisms.[2]
- Modified Pharmacokinetic Properties: The position of substituents influences properties like solubility, metabolism, and bioavailability (ADME).[9]
- Expanded Therapeutic Targets: Beyond malaria, quinoline derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[7][9][10] The ability to derivatize both the C4 and C5 positions allows for the creation of hybrid molecules targeting multiple pathways.

Safety and Handling

As a laboratory chemical, **4-Chloroquinolin-5-amine** should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from related compounds like 4-chloroquinoline and various chloroanilines.

- Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12][13] May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]
- Handling: Avoid all personal contact, including inhalation of dust.[11] Prevent dust formation during handling.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[1\]](#) Protect from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult a comprehensive and current Safety Data Sheet (SDS) for a similar compound before handling.

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References

- 1. chemscene.com [chemscene.com]
- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]
- 6. 4-CHLORO-5-NITROQUINOLINE CAS#: 40106-98-7 [m.chemicalbook.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.at [fishersci.at]
- 13. 4-Chloroaniline | C1C6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. capotchem.com [capotchem.com]
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